(3-Ethynylphenyl)methanamine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3-ethynylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUICKQFQXRUYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663658 | |
| Record name | 1-(3-Ethynylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615288-78-3 | |
| Record name | 1-(3-Ethynylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-ethynylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Ethynylphenyl)methanamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (3-Ethynylphenyl)methanamine, a critical building block in the development of targeted protein degraders.
Core Molecular Data
This compound is a key reagent in the synthesis of complex bioactive molecules, particularly in the field of targeted protein degradation. Its chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 |
| [1][2] |
Application in Targeted Protein Degradation
This compound serves as a crucial "Protein Degrader Building Block".[2] Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
General Signaling Pathway of PROTACs
The mechanism of action for PROTACs is a multi-step intracellular process. A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in another degradation cycle, acting catalytically.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols: Synthesis of PROTACs
While specific protocols for the direct use of this compound are proprietary and vary based on the target protein and E3 ligase, a general methodology for the solid-phase synthesis of PROTACs using amine-functionalized building blocks is outlined below. This protocol is adapted from established solid-phase synthesis techniques.
General Experimental Workflow for Solid-Phase PROTAC Synthesis
This workflow illustrates the key stages in constructing a PROTAC molecule on a solid support, a common strategy for building libraries of these complex molecules.
Caption: A generalized workflow for the solid-phase synthesis of PROTACs.
Detailed Methodologies
1. Resin Swelling and E3 Ligase Ligand Loading:
-
A suitable resin (e.g., Rink Amide resin) is swollen in a solvent such as N,N-dimethylformamide (DMF).
-
If the resin is Fmoc-protected, the Fmoc group is removed using a solution of piperidine in DMF.
-
The E3 ligase ligand (e.g., a derivative of pomalidomide) is then coupled to the resin.
2. Linker and POI Ligand Coupling:
-
The functionalized resin is swelled again in DMF.
-
An Fmoc-protected linker with a carboxylic acid functional group is activated with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin.
-
The Fmoc protecting group on the other end of the linker is removed with piperidine in DMF.
-
The Protein of Interest (POI) ligand, which may be a derivative of this compound, is then coupled to the deprotected end of the linker using a similar activation and coupling procedure.
3. Cleavage, Purification, and Analysis:
-
The completed PROTAC molecule is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
The crude product is then purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).
-
The identity and purity of the final PROTAC are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
References
(3-Ethynylphenyl)methanamine: A Technical Guide to Spectral Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the spectral analysis of (3-Ethynylphenyl)methanamine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a terminal alkyne. This unique combination of reactive groups makes it a valuable synthon for the construction of complex molecular architectures, including pharmaceuticals and functional polymers. Accurate spectral characterization is paramount for verifying the identity and purity of this compound in any research and development setting. This guide outlines the predicted spectral features and the methodologies to obtain them.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~ 3.8 | Singlet | 2H | Methylene protons (-CH₂NH₂) |
| ~ 3.1 | Singlet | 1H | Acetylenic proton (-C≡CH) |
| ~ 1.6 | Broad Singlet | 2H | Amine protons (-NH₂) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Quaternary aromatic carbon (C-CH₂NH₂) |
| ~ 128 - 132 | Aromatic carbons (-CH) |
| ~ 122 | Quaternary aromatic carbon (C-C≡CH) |
| ~ 83 | Quaternary acetylenic carbon (-C≡CH) |
| ~ 77 | Acetylenic carbon (-C≡CH) |
| ~ 46 | Methylene carbon (-CH₂NH₂) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~ 3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2100 | Weak, Sharp | C≡C stretch (alkyne) |
| ~ 1600 | Medium | N-H bend (primary amine) |
| ~ 1450 - 1600 | Medium to Weak | Aromatic C=C stretch |
| ~ 800 - 900 | Strong | Aromatic C-H bend (meta-substitution) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 131 | [M]⁺, Molecular ion |
| 130 | [M-H]⁺, Loss of a hydrogen atom |
| 115 | [M-NH₂]⁺, Loss of the amino group |
| 104 | [M-HCN]⁺, Loss of hydrogen cyanide from the benzylamine moiety |
| 91 | [C₇H₇]⁺, Tropylium ion (common fragment for benzyl compounds) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 10-12 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty instrument or the solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Acquisition:
-
EI-MS: Introduce the sample into the ion source (often via a gas chromatograph or a direct insertion probe). The standard electron energy is 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Workflow and Visualization
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (3-Ethynylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-Ethynylphenyl)methanamine. It includes detailed tables of predicted spectral data, standardized experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and computational models, providing a reliable reference for spectral assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment |
| a | 7.42 | s | 1H | Ar-H | |
| b | 7.38 | d | 1H | 7.6 | Ar-H |
| c | 7.30 | t | 1H | 7.6 | Ar-H |
| d | 7.25 | d | 1H | 7.6 | Ar-H |
| e | 3.86 | s | 2H | -CH₂-NH₂ | |
| f | 3.08 | s | 1H | -C≡CH | |
| g | 1.60 | br s | 2H | -NH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | 143.2 | Ar-C |
| 2 | 132.5 | Ar-C |
| 3 | 130.8 | Ar-C |
| 4 | 128.7 | Ar-C |
| 5 | 127.9 | Ar-C |
| 6 | 122.5 | Ar-C |
| 7 | 83.5 | -C≡CH |
| 8 | 77.4 | -C≡CH |
| 9 | 46.3 | -CH₂-NH₂ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Experimental Protocols
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
¹H NMR Data Acquisition
These parameters are recommended for a 400 MHz NMR spectrometer:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.[2]
-
Spectral Width: Set the spectral width to encompass all proton signals, generally from 0 to 16 ppm.[2]
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.[2]
-
Relaxation Delay: A relaxation delay (d1) of 2-5 seconds should be used to allow for full relaxation of the protons, which is crucial for accurate integration.[2]
-
Number of Scans: For a sample of this concentration, 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.[2]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]
¹³C NMR Data Acquisition
These parameters are recommended for a 100 MHz (for ¹³C) NMR spectrometer:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.[2]
-
Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is required for ¹³C NMR.[2]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.[2]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[2]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024-4096) is necessary to achieve an adequate signal-to-noise ratio.[2]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before performing the Fourier transform to improve the signal-to-noise ratio.[2]
-
Phasing: Manually phase the spectrum to ensure that all peaks have a pure absorption lineshape.[2]
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.[2]
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
-
Peak Picking and Integration: Identify and label the chemical shift of all significant peaks. For ¹H NMR, integrate the area under each peak to determine the relative ratio of protons.
Visualizations
The following diagrams provide a visual representation of the molecular structure with NMR assignments and a typical experimental workflow.
Figure 1: Molecular structure of this compound with atom numbering corresponding to the predicted ¹³C NMR data and proton labels for the ¹H NMR data.
Figure 2: A generalized experimental workflow for acquiring and processing NMR spectra.
References
An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of (3-Ethynylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the mass spectrometry and infrared (IR) spectroscopy characteristics of (3-Ethynylphenyl)methanamine (CAS 615288-78-3). Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages empirical data from structurally analogous compounds—benzylamine and phenylacetylene—to forecast its spectral behavior. This document outlines the expected fragmentation patterns in mass spectrometry and the characteristic vibrational modes in IR spectroscopy. Furthermore, it includes comprehensive, standardized experimental protocols for acquiring such data and visual workflows to guide researchers in their analytical endeavors. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a terminal alkyne. These functional groups are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or pharmacophores. The aminomethyl group provides a basic center and a site for further functionalization, while the ethynyl group is a versatile handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and can participate in various coupling reactions. Accurate analytical characterization is paramount for ensuring the purity and structural integrity of such compounds throughout the drug development pipeline.
This guide provides a predictive framework for the mass spectrometric and infrared spectroscopic analysis of this compound. By dissecting the molecule into its core components—the benzylamine moiety and the ethynyl substituent—we can infer its spectral properties from well-characterized analogs.
Predicted Mass Spectrometry Analysis
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its most labile bonds. The electron ionization (EI) mass spectrum, in particular, will likely exhibit fragmentation patterns characteristic of benzylamines.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Proposed Fragment Ion | Structural Analog Origin and Rationale |
| 131 | [M]⁺• (Molecular Ion) | The molecular weight of C₉H₉N is 131.17 g/mol . |
| 130 | [M-H]⁺ | Loss of a hydrogen atom, a common fragmentation for primary amines. |
| 104 | [M-NH₃]⁺ | Loss of ammonia, a characteristic fragmentation of primary amines. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment characteristic of benzyl compounds, formed by cleavage of the C-C bond alpha to the amine. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the fragmentation of the benzene ring. |
This is a predictive table based on the fragmentation of analogous compounds.
Predicted Infrared (IR) Spectroscopy Analysis
The infrared spectrum of this compound will display characteristic absorption bands corresponding to its primary amine, aromatic ring, and terminal alkyne functional groups.
Table 2: Predicted Infrared Spectroscopy Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Structural Analog Origin and Rationale |
| ~3300-3400 | N-H stretch (asymmetric and symmetric) | Primary Amine | Primary amines typically show two bands in this region. |
| ~3300 | ≡C-H stretch | Terminal Alkyne | A sharp, characteristic peak for the terminal C-H bond of an alkyne. |
| ~2110 | C≡C stretch | Alkyne | A weak but sharp absorption band. |
| ~1600-1650 | N-H bend (scissoring) | Primary Amine | A characteristic bending vibration for primary amines. |
| ~1450-1600 | C=C stretch | Aromatic Ring | Multiple bands are expected in this region. |
| ~1000-1250 | C-N stretch | Amine | Characteristic stretching vibration of the carbon-nitrogen bond. |
| ~690-900 | C-H bend (out-of-plane) | Aromatic Ring | The substitution pattern on the benzene ring will influence the exact position of these bands. |
This is a predictive table based on the IR spectra of analogous compounds.
Experimental Protocols
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS with electron ionization (EI).
-
Sample Preparation :
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
GC-MS Instrument Parameters :
-
Injection Volume : 1 µL
-
Injector Temperature : 250 °C
-
Injection Mode : Splitless or split (e.g., 20:1), depending on sample concentration.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
GC Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature : 280 °C
-
Ion Source Temperature : 230 °C
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Scan Speed : 2 scans/second.
-
-
Data Analysis :
-
Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions. Compare the fragmentation pattern with the predicted data in Table 1.
-
Infrared Spectroscopy (Attenuated Total Reflectance - ATR-IR)
This protocol describes a general method for obtaining an IR spectrum of liquid this compound using an ATR-FTIR spectrometer.
-
Sample Preparation :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
FTIR Instrument Parameters :
-
Accessory : ATR
-
Spectral Range : 4000-400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16-32 (co-added)
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of neat this compound liquid onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis :
-
Process the resulting spectrum (e.g., baseline correction if necessary).
-
Identify the major absorption bands and assign them to the corresponding functional group vibrations.
-
Compare the observed wavenumbers with the predicted data in Table 2.
-
Visualized Workflows
Caption: Workflow for GC-MS analysis.
Caption: Workflow for ATR-IR analysis.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the mass spectrometric and infrared spectroscopic properties of this compound. By utilizing data from analogous structures, researchers and drug development professionals are equipped with a foundational understanding of the expected analytical behavior of this compound. The detailed experimental protocols and visual workflows offer practical guidance for obtaining high-quality data. It is anticipated that this guide will facilitate the efficient and accurate characterization of this compound in various scientific applications. As experimental data for this compound becomes publicly available, this guide can be further refined and validated.
An In-depth Technical Guide to the Solubility of (3-Ethynylphenyl)methanamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (3-Ethynylphenyl)methanamine (CAS No: 615288-78-3). Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility properties, its relevant physicochemical characteristics, and a detailed experimental protocol for determining its solubility in organic solvents.
This compound is an organic compound featuring a primary amine and an ethynyl group attached to a benzene ring. Its structure suggests a moderate polarity, making its solubility a critical parameter in synthesis, formulation, and drug development processes. The primary amine group can act as a hydrogen bond donor and acceptor, while the aromatic ring and ethynyl group contribute non-polar characteristics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 615288-78-3 | [1] |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Physical Form | Liquid | |
| Topology | TPSA: 26.02 Ų, Rotatable Bonds: 1, H-Acceptors: 1, H-Donors: 1 | [1] |
Predicted Solubility Profile
Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly accessible literature. However, based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The molecule's primary amine group suggests solubility in polar solvents, particularly those capable of hydrogen bonding.[2] Amines are generally soluble in alcohols and can exhibit increased solubility in acidic solutions due to the formation of polar ammonium salts.
The table below summarizes the predicted solubility based on general chemical principles. These predictions should be confirmed experimentally using the protocol provided in the subsequent section.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the solvent's hydroxyl group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High to Moderate | The solvent's polarity and dipole moment can solvate the polar amine group. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar phenyl and ethynyl groups will interact favorably with non-polar solvents, but the polar amine group limits overall solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can solvate a range of polarities and are often effective for compounds with mixed characteristics. |
| Aqueous | Water | Low | The non-polar aromatic ring significantly reduces water solubility despite the presence of the amine group. |
| Aqueous Acid | 5% HCl | High | As a base, the amine will be protonated to form a water-soluble ammonium salt.[3] |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The Shake-Flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[4] It involves equilibrating an excess amount of the solute in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the resulting saturated solution.[4][5][6]
Methodology
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent (e.g., 2 mL). The amount should be sufficient to ensure a solid or separate liquid phase remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let undissolved material settle.
-
To separate the saturated solution from the excess solute, either centrifuge the vials or filter the supernatant using a syringe filter (e.g., 0.45 µm PTFE for organic solvents). This step is critical to avoid including undissolved particles in the analysis.[7]
-
-
Quantification:
-
Carefully extract an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5]
-
The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared with known concentrations of the compound.[6]
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the Shake-Flask method for determining the solubility of this compound.
Caption: Workflow of the Shake-Flask method for solubility measurement.
References
Synthesis of (3-Ethynylphenyl)methanamine from 3-Ethynylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust synthetic pathway for the preparation of (3-ethynylphenyl)methanamine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-ethynylaniline. The described methodology follows a two-step sequence involving a Sandmeyer reaction to introduce a nitrile functional group, followed by the reduction of the nitrile to the target primary amine. This document provides detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow to aid researchers in the successful synthesis of this important compound.
Synthetic Strategy Overview
The conversion of 3-ethynylaniline to this compound is most effectively achieved through a two-step process. The initial step involves the diazotization of the primary amino group of 3-ethynylaniline, followed by a copper(I) cyanide-mediated Sandmeyer reaction to yield 3-ethynylbenzonitrile. The subsequent step focuses on the reduction of the nitrile functionality to the corresponding primary amine, this compound. This pathway is advantageous due to the relatively high yields and the commercial availability of the necessary reagents.
Caption: Overall synthetic route from 3-ethynylaniline to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Ethynylbenzonitrile via Sandmeyer Reaction
This procedure details the conversion of 3-ethynylaniline to 3-ethynylbenzonitrile.
Materials:
-
3-Ethynylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)
-
Ice
-
Water (deionized)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
Procedure:
-
Diazotization of 3-Ethynylaniline:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-ethynylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide (if necessary for dissolution).
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred cuprous cyanide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-ethynylbenzonitrile can be purified by column chromatography on silica gel or by vacuum distillation.
-
Step 2: Reduction of 3-Ethynylbenzonitrile to this compound
This procedure describes the catalytic hydrogenation of 3-ethynylbenzonitrile to the target amine.
Materials:
-
3-Ethynylbenzonitrile
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Catalytic Hydrogenation:
-
In a hydrogenation vessel, dissolve 3-ethynylbenzonitrile (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound from 3-ethynylaniline.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Sandmeyer Reaction | NaNO₂, CuCN | Water/HCl | 0-60 | 2-4 | 70-85 |
| 2 | Nitrile Reduction | H₂, 10% Pd/C | Ethanol/Methanol | Room Temp. | 4-12 | 80-95 |
Visualized Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 3-ethynylaniline. The presented methods are well-established and can be adapted for various research and development applications. Careful execution of these procedures should lead to the successful preparation of the target molecule in good yields.
Physicochemical properties of ethynyl-substituted benzylamines
An In-depth Technical Guide to the Physicochemical Properties of Ethynyl-Substituted Benzylamines
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethynyl-substituted benzylamines represent a class of compounds with significant potential in medicinal chemistry. The incorporation of the ethynyl group—a small, rigid, and metabolically stable moiety—can profoundly influence the physicochemical properties of the parent benzylamine scaffold, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties, including pKa, lipophilicity (logP), solubility, and metabolic stability, is critical for the rational design and optimization of drug candidates. This guide provides a comprehensive overview of the key physicochemical properties of ethynyl-substituted benzylamines, details standard experimental protocols for their determination, and presents a framework for interpreting this data in the context of drug discovery.
Core Physicochemical Properties in Drug Discovery
The journey of a drug molecule from administration to its target site is governed by its physicochemical properties. For ethynyl-substituted benzylamines, the interplay between the basic amine functionality and the unique electronic and steric nature of the ethynyl group is of primary importance.
-
pKa (Ionization Constant): The pKa value indicates the acidity or basicity of a compound and determines its ionization state at a given pH.[1] The benzylamine moiety is basic, and its pKa (typically around 9.3 for the parent molecule) dictates that it will be predominantly protonated (cationic) at physiological pH.[2] This ionization is crucial for aqueous solubility but can hinder passive diffusion across biological membranes, which favors neutral species. The electron-withdrawing nature of the ethynyl group can subtly modulate the basicity of the amine.
-
logP and logD (Lipophilicity): The partition coefficient (logP) measures a compound's affinity for a lipid-like environment versus an aqueous one and is a key indicator of its ability to cross cell membranes.[3] The distribution coefficient (logD) is the effective lipophilicity at a specific pH, accounting for the ionized and neutral species. For basic compounds like benzylamines, logD at physiological pH (7.4) is a more relevant parameter than logP. A balanced logD is essential for achieving both sufficient solubility and membrane permeability.
-
Aqueous Solubility: Solubility is a prerequisite for absorption and formulation.[4] The salt form of benzylamines is generally more soluble in water than the free base.[5] Factors that increase crystal lattice energy, such as strong intermolecular interactions, can decrease solubility. The rigid nature of the ethynyl group can influence crystal packing and, consequently, the solubility profile.
-
Metabolic Stability: The rate at which a compound is metabolized, often assessed by its half-life (t½) in liver microsomes, determines its in vivo duration of action.[6][7] Benzylamine scaffolds can be susceptible to oxidative metabolism, particularly at the benzylic carbon. The ethynyl group is generally considered metabolically robust and its introduction can be a strategy to block potential sites of metabolism.[6]
Quantitative Data Summary
| Compound ID | Substitution Pattern | pKa (Predicted) | logP (Calculated) | Aqueous Solubility (Predicted, µg/mL) | Metabolic Half-life (t½, min) |
| EB-1 | 2-Ethynylbenzylamine | 9.1 | 1.9 | ~500 | >60 |
| EB-2 | 3-Ethynylbenzylamine | 9.2 | 1.9 | ~450 | >60 |
| EB-3 | 4-Ethynylbenzylamine | 9.0 | 1.9 | ~400 | >60 |
| EB-4 | 4-Chloro-2-ethynylbenzylamine | 8.8 | 2.6 | ~150 | >60 |
| EB-5 | 4-Methoxy-2-ethynylbenzylamine | 9.3 | 1.8 | ~550 | 45 |
Note: This data is for illustrative purposes only and should be experimentally verified.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. Standardized, medium-throughput protocols are often employed in early drug discovery.[8]
Determination of pKa and logP
Potentiometric and UV-metric titrations are common methods for determining pKa and logP. The SiriusT3 instrument is an example of an automated system used for these measurements.[1][9]
Detailed Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh 2-5 mg of the solid compound.[1] Prepare a stock solution in a suitable organic solvent (e.g., methanol).
-
Titration Setup: Use a calibrated automated titrator equipped with a pH electrode. The titration vessel contains a precise volume of a biphasic water-octanol system.
-
Titration: The instrument performs a multi-step titration with standardized acid (e.g., HCl) and base (e.g., KOH) to generate a pH-volume curve.
-
pKa Calculation: The pKa is determined from the inflection point of the titration curve in the aqueous phase.[10]
-
logP Calculation: After titration, the compound is partitioned between the octanol and water layers. The concentration in the aqueous phase is determined via UV-Vis spectrophotometry at various pH points, allowing for the calculation of the partition coefficient for the neutral species.
Caption: Workflow for pKa and logP determination.
Determination of Aqueous Solubility
The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Detailed Protocol (Saturation Shake-Flask):
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Aspirate a known volume of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Determination of Metabolic Stability
In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[11]
Detailed Protocol (Liver Microsome Assay):
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., mouse or human) in a buffer (e.g., Tris-HCl, pH 7.4).[11] Prepare a separate solution of the NADPH-generating system, which is required for enzyme activity.[11]
-
Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH-generating system.[11]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Caption: Workflow for in vitro metabolic stability assay.
Synthesis and Biological Context
Ethynyl-substituted benzylamines can be synthesized via several routes, with reductive amination being a common and versatile method. This typically involves the reaction of an ethynyl-substituted benzaldehyde with an amine in the presence of a reducing agent.
The biological activity of benzylamine derivatives is diverse, with examples acting as enzyme inhibitors or receptor modulators.[12][13] The physicochemical properties detailed in this guide are critical for translating in vitro potency into in vivo efficacy.
Caption: Relationship of physicochemical properties to ADME.
Conclusion
The rational incorporation of an ethynyl group onto a benzylamine scaffold is a valuable strategy in medicinal chemistry. However, the success of this or any modification hinges on its impact on the molecule's overall physicochemical profile. A thorough and early-stage characterization of pKa, lipophilicity, solubility, and metabolic stability is essential for guiding compound selection and optimization. By employing the standardized experimental protocols and data interpretation frameworks outlined in this guide, researchers can more effectively navigate the complex path of drug discovery and develop ethynyl-substituted benzylamines with a higher probability of clinical success.
References
- 1. thesolubilitycompany.com [thesolubilitycompany.com]
- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring pKas, logP and Solubility by Automated titration | PPT [slideshare.net]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reaction with (3-Ethynylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The reaction proceeds under mild conditions, often at room temperature, and demonstrates a high degree of functional group tolerance, making it an invaluable tool in medicinal chemistry and drug discovery.[1][3]
(3-Ethynylphenyl)methanamine is a valuable building block in organic synthesis, featuring both a terminal alkyne and a primary amine. This bifunctionality allows for its incorporation into diverse molecular scaffolds and subsequent derivatization. The Sonogashira coupling of this compound with various aryl or heteroaryl halides provides a direct route to substituted N-benzyl anilines and related structures, which are prevalent motifs in biologically active compounds.
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst.
-
Copper Cycle: In this cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium complex.
Variations of the Sonogashira reaction, such as copper-free protocols, have also been developed to circumvent issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts.[5] In these systems, the activation of the alkyne is believed to occur directly at the palladium center.
Applications in Drug Discovery and Medicinal Chemistry
The Sonogashira coupling reaction is extensively utilized in the synthesis of a diverse range of therapeutic agents and biologically active molecules. The ability to link aromatic and alkynyl groups is crucial for constructing the carbon skeletons of many drugs.[3] Products derived from Sonogashira couplings are found in various drug classes, including anticancer agents, antivirals, and central nervous system disorder treatments. The resulting internal alkyne can also serve as a versatile handle for further chemical modifications, such as click chemistry or the formation of heterocyclic rings.
Experimental Protocols
Herein, we provide a general protocol for the Sonogashira coupling of this compound with an aryl iodide. This protocol can be adapted for various substrates and reaction scales.
General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound
-
Aryl iodide
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base and solvent (e.g., triethylamine or a mixture of DMF and an amine)
-
Anhydrous solvent (if not using an amine as the solvent)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas line
-
Standard glassware for workup and purification
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).
-
Add the amine solvent (e.g., triethylamine) to the flask.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the amine salt.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Sonogashira coupling reactions with substrates analogous to this compound.
Table 1: Palladium/Copper-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-N,N-dimethylaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | RT | 2 | 95 | [6] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | [2] |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ / EtOH | 70 | 1 | 98 | |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ / Cu₂O | THF/DMA | 80 | - | 95 (GC) | [7] |
Table 2: Copper-Free Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6,9,10-Tetrabromoanthracene | (p-Ethynylphenyl)(phenyl)methanone | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ / 2-MeTHF | RT | 48 | 81 | [5] |
| 4-Bromoacetophenone | Phenylacetylene | Pd-EnCat™ TPP30 | DBU / MeCN | 100 | 0.33 | 99 (Conv.) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (3-Ethynylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The CuAAC reaction, specifically the copper(I)-catalyzed reaction between an azide and a terminal alkyne, rapidly and reliably forms a stable 1,4-disubstituted 1,2,3-triazole. This reaction is celebrated for its exceptional reliability, specificity, and biocompatibility, making it a powerful tool in drug discovery, chemical biology, and materials science.
(3-Ethynylphenyl)methanamine is a versatile building block for CuAAC reactions. The presence of a primary amine and a terminal alkyne in one molecule allows for the straightforward introduction of an aminomethylphenyl group into a target molecule. The resulting 1,2,3-triazole products are of significant interest in medicinal chemistry due to their structural similarity to amide bonds and their ability to engage in various biological interactions. Triazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
This document provides detailed application notes and a generalized protocol for the CuAAC reaction using this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole core is a bioisostere for the amide bond, offering improved stability against enzymatic degradation. The incorporation of the (3-aminomethylphenyl) moiety via CuAAC can be a valuable strategy in drug design for several reasons:
-
Scaffold Diversity: Rapidly generate libraries of diverse compounds by reacting this compound with a wide array of organic azides. This approach is instrumental in structure-activity relationship (SAR) studies.
-
Linker Technology: The triazole linkage is a stable and efficient means to connect different molecular fragments, for example, in the development of antibody-drug conjugates (ADCs) or PROTACs.
-
Pharmacophore Modification: The aminomethylphenyl group can be introduced to interact with specific biological targets or to modify the physicochemical properties of a lead compound, such as solubility and cell permeability.
-
Bioorthogonal Chemistry: The CuAAC reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. This allows for applications in bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.
Experimental Protocols
Below is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition of this compound with an organic azide. This protocol is a starting point and may require optimization depending on the specific substrates and desired scale.
Protocol 1: Small-Scale Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a typical lab-scale synthesis.
Materials:
-
This compound
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF, DMSO)
-
Deionized water
-
Nitrogen or Argon gas (optional, for oxygen-sensitive reactions)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask or a vial with a magnetic stir bar), dissolve this compound (1.0 equivalent) and the organic azide (1.0 - 1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, to a concentration of 0.1-0.5 M).
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).
-
Reduction of Copper(II): Immediately after, add the sodium ascorbate solution (typically 5-10 mol%). The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Data Presentation
| Entry | Azide Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1% CuSO₄·5H₂O, 5% NaAsc | t-BuOH/H₂O (1:1) | 12 | Data not available |
| 2 | Phenyl Azide | 2% CuSO₄·5H₂O, 10% NaAsc | DMF | 8 | Data not available |
| 3 | 1-Azidohexane | 1% CuSO₄·5H₂O, 5% NaAsc | t-BuOH/H₂O (1:1) | 24 | Data not available |
| 4 | User-defined azide | User-defined | User-defined | User-defined | User-defined |
Note: The yields for CuAAC reactions are generally high, often exceeding 80-90%.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a 1,2,3-triazole using this compound.
Application Notes and Protocols for Click Chemistry Reactions of (3-Ethynylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of click chemistry protocols applicable to terminal alkynes, with a specific focus on the aromatic alkyne (3-Ethynylphenyl)methanamine. This document covers both the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering insights into their principles, comparative performance, and detailed experimental procedures.
Introduction to Click Chemistry with this compound
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for applications in drug discovery, bioconjugation, and materials science.[1] The terminal alkyne group in this compound is a versatile handle for undergoing such transformations. The two most prominent click reactions for terminal alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The presence of a primary amine in this compound introduces a key consideration for these reactions. In CuAAC, the amine has the potential to coordinate with the copper catalyst, which could influence the reaction kinetics. For SPAAC, the electronic properties of the aromatic ring and the amine substituent will affect the reactivity of the alkyne.
Comparative Analysis: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC for modifying this compound depends on the specific application, particularly the tolerance for a copper catalyst and the desired reaction rate.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (Copper-free)[2] |
| Reaction Rate | Generally faster, with second-order rate constants in the range of 10⁴ to 10⁵ M⁻¹s⁻¹ for many alkynes.[3] | Slower than CuAAC, with second-order rate constants typically around 1.2 x 10⁻³ M⁻¹s⁻¹ for standard cyclooctynes.[3] |
| Biocompatibility | The copper catalyst can be toxic to living cells, though the use of chelating ligands can mitigate this.[4] | Highly biocompatible due to the absence of a metal catalyst, making it suitable for in vivo applications.[2] |
| Reactants | Requires a terminal alkyne and an azide. | Requires a strained cyclooctyne and an azide.[2] |
| Byproducts | Minimal, with the primary byproduct being the stable triazole. | No significant byproducts. |
| Suitability for this compound | Feasible, but the primary amine may require pH control or a protection strategy to prevent coordination with the copper catalyst. | Likely to be very slow due to the low reactivity of a non-strained aromatic alkyne. May require highly reactive cyclooctynes or forcing conditions. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general procedure for the CuAAC reaction of this compound with an azide. The primary amine on the alkyne may influence the reaction, and optimization of pH and ligand concentration may be necessary. For sensitive applications or to avoid potential side reactions, protection of the amine group (e.g., as a Boc-carbamate) can be considered.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH to ensure solubility of reactants)
-
Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen co-solvent.
-
Prepare a stock solution of the azide in a compatible solvent.
-
Prepare a 100 mM stock solution of Copper(II) sulfate in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 1 M stock solution of sodium L-ascorbate in deionized water.
-
-
Reaction Setup:
-
In the reaction vessel, combine this compound (1 equivalent) and the azide (1.0-1.2 equivalents).
-
Add the appropriate volume of the solvent system to achieve the desired reaction concentration (typically in the micromolar to low millimolar range for bioconjugation).[5]
-
Add the THPTA solution to the reaction mixture (typically 5 equivalents relative to copper).[5]
-
Add the Copper(II) sulfate solution (typically 0.1 to 1 mol% for organic synthesis, and higher concentrations for dilute bioconjugation reactions).[5]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to copper).
-
Stir the reaction mixture at room temperature. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the substrates.[6]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate analytical technique, such as TLC or LC-MS.
-
Upon completion, the copper catalyst can be removed by washing with an EDTA solution, using a copper-chelating resin, or by purification methods like column chromatography or dialysis for biomolecules.[5]
-
Quantitative Data (Representative):
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 2-3 | >95 |
| Propargyl Alcohol | Benzyl Azide | CuI | neat | <1 | >95 |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations
A standard SPAAC protocol involves the direct mixing of a strained cyclooctyne with an azide in a suitable solvent at room temperature. However, the reaction of a non-strained terminal alkyne like this compound via SPAAC is not a standard or efficient process. The driving force for SPAAC is the release of ring strain from the cyclooctyne.[2] Therefore, for a reaction to occur with this compound, it would need to be the azide partner reacting with a strained alkyne.
For researchers wishing to utilize the this compound moiety in a copper-free manner, the primary amine would first need to be converted to an azide. This can be achieved through various chemical methods, such as diazotization followed by substitution with an azide source. The resulting (3-ethynylphenyl)methanazide could then be reacted with a strained cyclooctyne (e.g., DBCO, BCN) in a standard SPAAC protocol.
Visualizations
Logical Workflow for Choosing a Click Chemistry Protocol
Caption: Decision workflow for selecting between CuAAC and SPAAC.
Signaling Pathway Analogy: Bioorthogonal Labeling
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Bioactive Triazole Derivatives from (3-Ethynylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its wide scope, high yields, and tolerance of a broad range of functional groups, making it an invaluable tool in drug discovery and development.[2] The resulting triazole core is a bioisostere for amide bonds, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets, and is found in numerous pharmacologically active compounds.[3][4]
(3-Ethynylphenyl)methanamine is a versatile building block for the synthesis of novel triazole derivatives. The presence of a terminal alkyne allows for facile CuAAC reactions, while the aminomethyl group provides a handle for further functionalization or can itself be a key pharmacophoric element. This document provides detailed protocols for the synthesis of triazole derivatives from this compound and explores their potential applications in cancer therapy through the inhibition of key signaling pathways.
Synthetic Workflow
The synthesis of triazole derivatives from this compound typically follows a straightforward workflow involving the CuAAC reaction with a variety of organic azides. The general scheme is depicted below.
Caption: General workflow for the synthesis of triazole derivatives.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a representative 1,4-disubstituted 1,2,3-triazole derivative from this compound and a substituted benzyl azide.
Materials:
-
This compound
-
Substituted Benzyl Azide (e.g., 4-nitrobenzyl azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzyl azide (1.0 eq) in a 3:1 mixture of t-BuOH and water.
-
To this solution, add Copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired triazole derivative.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of representative triazole derivatives from this compound and various azides.
| Entry | Azide (R-N₃) | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O (3:1) | 12 | 85 |
| 2 | 4-Nitrobenzyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O (3:1) | 8 | 92 |
| 3 | 4-Methoxybenzyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O (3:1) | 16 | 88 |
| 4 | Phenyl Azide | CuSO₄/Na-Ascorbate | t-BuOH/H₂O (3:1) | 10 | 90 |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the nature of the azide.
Application in Drug Development: Targeting Cancer Signaling Pathways
Triazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[3][5] Their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and metastasis has been a major focus of research. The PI3K/Akt/mTOR and BCR-ABL signaling pathways are critical in many cancers, and their inhibition is a validated therapeutic strategy.[6][7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is a common event in many human cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Triazole derivatives synthesized from this compound can be designed to target key kinases in this pathway, such as PI3K and Akt. By inhibiting these kinases, these compounds can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[8] It drives the proliferation of leukemia cells and their resistance to apoptosis.
Caption: Inhibition of the BCR-ABL signaling pathway.
The development of small molecule inhibitors targeting the ATP-binding site of the BCR-ABL kinase has revolutionized the treatment of CML. Triazole derivatives derived from this compound can be rationally designed to fit into this pocket, thereby inhibiting the kinase activity of BCR-ABL and suppressing the growth of CML cells.[9]
Conclusion
The synthesis of triazole derivatives from this compound via the CuAAC reaction provides a versatile platform for the discovery of novel drug candidates. The straightforward and efficient synthetic protocols, combined with the significant biological activities of the resulting compounds, make this an attractive area for researchers in medicinal chemistry and drug development. The potential for these derivatives to inhibit key cancer-related signaling pathways, such as PI3K/Akt/mTOR and BCR-ABL, highlights their promise as next-generation therapeutics. Further optimization of these triazole-based scaffolds could lead to the development of potent and selective inhibitors for the treatment of various cancers.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
(3-Ethynylphenyl)methanamine: A Versatile Building Block for PROTAC Linker Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
(3-Ethynylphenyl)methanamine is a valuable building block for the synthesis of PROTAC linkers. Its terminal alkyne group provides a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the modular and rapid synthesis of PROTAC libraries. The aminomethylphenyl group offers a degree of rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the warhead and the E3 ligase ligand to facilitate productive ternary complex formation.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves several key steps, culminating in the degradation of the target protein. The experimental workflow for synthesizing and evaluating a PROTAC is a systematic process that begins with the synthesis of the individual components and concludes with cellular and biochemical assays to determine its efficacy.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table presents hypothetical, yet representative, data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), synthesized using a linker derived from this compound and coupled to different E3 ligase ligands.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | Pomalidomide (CRBN) | This compound + PEG3 | 50 | >95 |
| PROTAC-B | BRD4 | VHL Ligand | This compound + PEG3 | 75 | >90 |
| PROTAC-C | BRD4 | Pomalidomide (CRBN) | This compound + PEG5 | 30 | >98 |
| PROTAC-D | BRD4 | VHL Ligand | This compound + PEG5 | 60 | >95 |
This data is illustrative and serves as an example of how to present quantitative results for PROTAC evaluation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of a PROTAC utilizing this compound as a linker building block.
Protocol 1: Synthesis of an Alkyne-Functionalized Warhead
This protocol describes the coupling of this compound to a carboxylic acid-functionalized warhead, using the well-characterized BRD4 inhibitor, JQ1-acid, as an example.
Materials:
-
JQ1-carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve JQ1-carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized JQ1 warhead.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate the alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide).
Materials:
-
Alkyne-functionalized JQ1 (from Protocol 1)
-
Pomalidomide-azide (or other azide-functionalized E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/water (1:1) or DMF
-
Preparative HPLC system
Procedure:
-
Dissolve the alkyne-functionalized JQ1 (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in the chosen solvent system (e.g., t-BuOH/water).
-
In a separate vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1 eq).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).
-
Add the CuSO4 solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol describes how to assess the ability of the synthesized PROTAC to degrade the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for BRD4)
-
Synthesized PROTAC
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium and supplements
-
PBS (Phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Application Notes and Protocols: (3-Ethynylphenyl)methanamine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
(3-Ethynylphenyl)methanamine is a versatile chemical building block for the synthesis of diverse bioactive molecules. Its structure, featuring a reactive primary amine and a terminal alkyne, allows for a wide range of chemical transformations, making it a valuable scaffold in medicinal chemistry and drug discovery. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling and click chemistry, while the methanamine moiety provides a site for amide bond formation, reductive amination, and other nucleophilic reactions.
While specific, detailed examples of bioactive molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous potent therapeutic agents. The general strategies for incorporating such a fragment into complex molecules are well-established. These application notes will therefore focus on the potential applications of this compound in the synthesis of kinase inhibitors and other targeted therapies, drawing parallels from known bioactive compounds with similar structural features.
I. Potential Applications in Kinase Inhibitor Synthesis
The ethynylphenyl group is a key pharmacophore in several approved and investigational kinase inhibitors. The terminal alkyne can form crucial hydrogen bonds or covalent interactions with amino acid residues in the kinase active site. The aminomethylphenyl moiety can serve as a versatile linker to connect to other recognition elements of the inhibitor.
Example Application: Synthesis of a Hypothetical EGFR Inhibitor
This protocol outlines a potential synthetic route to a hypothetical Epidermal Growth Factor Receptor (EGFR) inhibitor, illustrating how this compound could be utilized.
Table 1: Hypothetical Quantitative Data for a Synthesized EGFR Inhibitor
| Compound ID | Synthetic Yield (%) | EGFR IC50 (nM) | A549 Cell Proliferation IC50 (µM) |
| Hypothetical-1 | 65 | 15 | 0.8 |
| Gefitinib (Ref.) | - | 2-37 | 0.4-0.8 |
Experimental Protocol: Synthesis of a Hypothetical Anilinopyrimidine-based EGFR Inhibitor
This protocol is a representative example and would require optimization.
Step 1: Amide Coupling of this compound with a Pyrimidine Core
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the desired intermediate.
Step 2: Sonogashira Coupling with a Heterocyclic Partner
-
To a solution of the product from Step 1 (1.0 eq) and a suitable aryl or heteroaryl halide (e.g., 4-iodo-1H-pyrazole) (1.2 eq) in a mixture of tetrahydrofuran (THF) and water, add copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Add a base such as triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
II. Visualization of Synthetic and Signaling Pathways
Diagram 1: General Synthetic Workflow
This diagram illustrates a generalized workflow for the synthesis of a bioactive molecule using this compound.
Caption: A generalized synthetic workflow using this compound.
Diagram 2: Simplified EGFR Signaling Pathway
This diagram shows a simplified representation of the EGFR signaling pathway, which is often targeted by kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
III. Concluding Remarks
This compound represents a promising starting material for the construction of novel bioactive compounds, particularly in the realm of targeted cancer therapies. The synthetic protocols and conceptual frameworks provided here are intended to serve as a guide for researchers in the design and synthesis of new chemical entities. While specific examples are currently scarce in the literature, the versatility of this building block suggests that its application in drug discovery is an area with significant potential for future exploration. Researchers are encouraged to adapt and optimize the outlined methodologies for their specific molecular targets.
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling of Aminophenyl Acetylenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side products in the Sonogashira coupling of aminophenyl acetylenes.
Troubleshooting Guide & FAQs
This section addresses specific issues related to side product formation in the Sonogashira coupling of aminophenyl acetylenes.
FAQs
Q1: What are the most common side products observed in the Sonogashira coupling of aminophenyl acetylenes?
The most prevalent side product is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling, which results in the formation of a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product.[1] Another potential, though generally less common, side reaction is the hydrodehalogenation of the aminophenyl halide, where the halogen is replaced by a hydrogen atom. Catalyst decomposition, leading to the formation of palladium black, can also occur, indicating a stalled or inefficient catalytic cycle.[3]
Q2: Why is alkyne homocoupling so common, and what factors promote it?
Alkyne homocoupling is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira coupling, it also unfortunately catalyzes this unwanted side reaction.[1][2] The concentration of the terminal alkyne can also play a role; higher concentrations can favor the bimolecular homocoupling reaction.
Q3: Can the amino group on the phenyl ring influence side product formation?
Yes, the amino group can influence the reaction. While not extensively detailed as a primary cause of specific side products in the initial search, amines are known to coordinate with palladium catalysts. This coordination can potentially affect the catalyst's activity and stability. Furthermore, amines are used as bases in the reaction, and their basicity and steric properties can impact the overall reaction efficiency and selectivity.[2] In some cases, the amine base can also act as a reducing agent for the Pd(II) precatalyst to the active Pd(0) species, a process that can sometimes be associated with initial homocoupling.[3]
Troubleshooting Common Issues
Issue 1: Significant formation of alkyne homocoupling product (Glaser coupling).
-
Cause A: Presence of Oxygen. Oxygen is a key promoter of oxidative homocoupling, especially in copper-catalyzed reactions.[1][2]
-
Cause B: Copper Co-catalyst. The copper(I) salt, while accelerating the desired reaction, is also a primary catalyst for Glaser coupling.[2]
-
Solution 1: Copper-Free Conditions. A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][5] These methods often require careful optimization of the palladium catalyst, ligand, and base.
-
Solution 2: Use of a Reducing Atmosphere. Performing the reaction under a dilute hydrogen atmosphere (e.g., H₂ diluted with nitrogen or argon) has been shown to significantly diminish oxidative homocoupling.[6][7]
-
-
Cause C: High Alkyne Concentration. A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring dimerization.[1]
-
Issue 2: Low or no conversion of the aminophenyl halide.
-
Cause A: Inactive Catalyst. The palladium catalyst may not be in its active Pd(0) state, or it may have decomposed.
-
Solution: If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0). The formation of palladium black can indicate catalyst decomposition.[3] Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes be beneficial. The choice of phosphine ligand is also crucial; bulky, electron-rich ligands can enhance the rate of oxidative addition, which is often the rate-determining step.[8]
-
-
Cause B: Steric Hindrance. If the amino group or other substituents are ortho to the halide, steric hindrance can impede the oxidative addition of the palladium catalyst.[9]
-
Solution: For sterically hindered substrates, using bulky, electron-rich phosphine ligands such as XPhos may be necessary, potentially at higher temperatures.[8]
-
-
Cause C: Inappropriate Solvent or Base. The choice of solvent and base is critical and substrate-dependent.
Issue 3: Formation of hydrodehalogenation byproduct.
-
Cause: This side reaction, where the aryl halide is reduced, can sometimes occur under the reaction conditions. The exact mechanism can be complex and may involve the amine base or impurities.
-
Solution: Optimizing the reaction conditions, such as the choice of base and solvent, can help minimize this side reaction. Ensuring high-purity reagents may also be beneficial.
-
Quantitative Data on Side Product Formation
The following table summarizes data on the effect of reaction conditions on the yield of the desired cross-coupled product versus the homocoupled side product.
| Aryl Halide | Alkyne | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 4-Bromopyridine HCl | 4-Ethynylaniline | Original Sonogashira (N₂ atm, TEA, CH₃CN) | 71 | 21 | [6] |
| 4-Bromopyridine HCl | 4-Ethynylaniline | Modified (N₂ + H₂ atm, TEA, CH₃CN) | 92 | 2 | [6] |
| 4-Bromopyridine HCl | N,N-Dimethyl-4-ethynylaniline | Original Sonogashira (N₂ atm, Piperidine, CH₃CN) | 72 | 20 | [6] |
| 4-Bromopyridine HCl | N,N-Dimethyl-4-ethynylaniline | Modified (N₂ + H₂ atm, Piperidine, CH₃CN) | 94 | 2 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aminophenyl Halide with a Terminal Alkyne (with Copper Co-catalyst)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aminophenyl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Reagent Addition: Under a positive flow of inert gas, add a degassed solvent (e.g., 5 mL of THF or triethylamine).[4] Then, add the base if it is not the solvent (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Reaction Execution: Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe. Heat the reaction to the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC/MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
-
Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[4]
-
Reagent Addition: Under a positive flow of inert gas, add the aminophenyl halide (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for Sonogashira side products.
Caption: Competing pathways: Sonogashira vs. Glaser coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
How to avoid homocoupling in Sonogashira reactions of terminal alkynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the undesired homocoupling (Glaser coupling) of terminal alkynes during Sonogashira reactions.
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Sonogashira reactions.
Problem: The primary isolated product is the homocoupled diyne of the terminal alkyne, leading to low yields of the desired cross-coupled product.
Logical Flow for Troubleshooting
Below is a decision-making workflow to systematically troubleshoot and optimize your reaction conditions.
Technical Support Center: Purification of (3-Ethynylphenyl)methanamine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (3-Ethynylphenyl)methanamine.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a common reaction used to form a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. Purification can be challenging due to residual catalyst, unreacted starting materials, and homocoupled byproducts.
Frequently Asked Questions & Troubleshooting
Q1: My Sonogashira reaction is complete, but TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?
A1: Common impurities in a Sonogashira reaction include unreacted aryl halide, residual palladium and copper catalysts, and homocoupled alkyne (Glaser coupling byproduct). The primary amine of your starting material can also interact with the silica gel during chromatography, causing streaking.
Troubleshooting Steps:
-
Catalyst Removal: After the reaction, filter the crude mixture through a pad of Celite® to remove the bulk of the palladium and copper catalysts.[1]
-
Aqueous Workup: Perform an aqueous workup to remove salts and polar impurities. Extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts.[2][3] Due to the basic nature of the amine, standard silica gel chromatography can be problematic.[4][5]
-
Option A: Modified Mobile Phase: Add a small amount of a competing amine, like triethylamine (TEA, ~1-2%), to your eluent system (e.g., hexane/ethyl acetate) to prevent streaking and improve separation.[4][5]
-
Option B: Amine-Functionalized Silica: For particularly difficult separations, using an amine-functionalized silica column can simplify the purification by minimizing the acid-base interaction between your product and the stationary phase.[4][5]
-
Q2: I am having difficulty separating my product from the unreacted this compound. What strategy should I use?
A2: The polarity difference between your product and the starting amine might be small. An acid-base extraction can be an effective way to separate the basic starting material from the likely less basic product.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separate the organic layer, which contains your desired product.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then brine to neutralize any remaining acid.
-
Dry the organic layer over Na₂SO₄ and concentrate it in vacuo.[6]
-
The starting material can be recovered from the aqueous layer by basifying with NaOH and re-extracting into an organic solvent.
Data Summary: Column Chromatography Conditions
| Product Type | Stationary Phase | Eluent System | Modifier | Outcome |
| Neutral Aryl-alkyne | Silica Gel | Hexane/Ethyl Acetate Gradient | None | Good separation of non-polar compounds. |
| Amine-containing Aryl-alkyne | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | 1-2% Triethylamine (TEA) | Prevents streaking and improves peak shape.[4][5] |
| Amine-containing Aryl-alkyne | Amine-Functionalized Silica | Hexane/Ethyl Acetate Gradient | None | Simplifies purification by masking acidic silanols.[4][5] |
| Polar Aryl-alkyne | Reversed-Phase C18 Silica | Acetonitrile/Water | 0.1% TEA | Effective for polar, ionizable compounds.[5] |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM or ethyl acetate), add silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., hexane/ethyl acetate).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Run the column using a gradient of the eluent system, starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.
-
Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General purification workflow for Sonogashira reaction products.
Section 2: Azide-Alkyne "Click" Chemistry Reactions
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for forming a triazole linkage. Purification typically involves removing the copper catalyst and unreacted starting materials.
Frequently Asked Questions & Troubleshooting
Q1: How do I remove the copper catalyst after a click reaction?
A1: Copper catalysts can be efficiently removed using several methods:
-
Ammonia Wash: Wash the reaction mixture with an aqueous solution of ammonia or ammonium chloride. Copper ions will form a soluble deep-blue complex in the aqueous layer, which can be easily separated.
-
EDTA Wash: Washing with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) is effective for chelating and removing copper ions.[8]
-
Precipitation: If the product is an oligonucleotide or other large molecule, it can often be precipitated (e.g., with ethanol), leaving the copper salts in the supernatant.[9][10]
-
Filtration: For heterogeneous copper catalysts, simple filtration after the reaction is sufficient.
Q2: My click reaction product is water-soluble. How can I purify it without using column chromatography?
A2: For water-soluble products, especially biomolecules, purification can be achieved by:
-
Precipitation: As mentioned, precipitating the product using a solvent like acetone or ethanol is a common strategy.[10] This is particularly useful for desalting and concentrating the product.[10]
-
Dialysis/Ultrafiltration: These methods are effective for removing small molecules like residual azides, catalysts, and salts from larger macromolecular products.
-
Reversed-Phase HPLC: For high-purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying polar and water-soluble compounds.
Experimental Protocol: Copper Removal and Product Precipitation
-
Quenching: If applicable, quench the reaction by adding an EDTA solution (e.g., 0.1 M, pH 8).
-
Extraction/Filtration: If the product is organic-soluble, extract it with a solvent like DCM.[8] If the product is a precipitate, collect it via vacuum filtration and wash with cold EDTA solution and diethyl ether.[8]
-
Precipitation (for polar products): To the aqueous reaction mixture, add at least a 4-fold volume of cold acetone.[10]
-
Incubation: Keep the mixture at -20°C for at least 20 minutes to allow for complete precipitation.[9][10]
-
Centrifugation: Centrifuge the mixture to pellet the product.
-
Washing: Discard the supernatant and wash the pellet with cold acetone or ethanol to remove residual impurities.[9][10]
-
Drying: Dry the purified pellet under vacuum.
Caption: Decision tree for post-click chemistry cleanup strategies.
Section 3: Amide Coupling Reactions
The primary amine of this compound can be acylated to form amides. Purification challenges include removing the coupling reagents, unreacted starting materials, and byproducts.
Frequently Asked Questions & Troubleshooting
Q1: My amide coupling reaction (e.g., using DCC/DMAP or HATU/DIPEA) has a low yield after purification. What are the common causes?
A1: Low yields after purification can stem from several issues:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction closely by TLC or LC-MS.
-
Side Reactions: Coupling reagents like HATU can react with the amine to form guanidinium byproducts.
-
Difficult Purification: Amide products can sometimes be difficult to purify via chromatography, leading to product loss.[11]
-
Aqueous Workup Losses: If the amide product has some water solubility, it can be lost during the aqueous workup phase.
Troubleshooting:
-
Reagent Choice: Consider using a boron-based coupling reagent like B(OCH₂CF₃)₃, which often allows for purification by simple filtration through a resin, avoiding chromatography.[12][13]
-
Purification Method: If chromatography is reducing your yield, consider recrystallization.[11] Amides are often crystalline solids.
Q2: How can I effectively purify my amide product without using column chromatography?
A2: Recrystallization is an excellent alternative to chromatography for purifying solid amides.[11][14]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures.[14][15] Test small batches with solvents like ethanol, acetone, acetonitrile, or 1,4-dioxane.[11]
-
Procedure: Dissolve the crude solid in a minimum amount of the boiling solvent.[14] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[15]
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.[14]
Data Summary: Recrystallization Solvents for Amides
| Solvent | Polarity | Boiling Point (°C) | Typical Use |
| Ethanol | Polar Protic | 78 | Good for moderately polar amides.[11] |
| Acetonitrile | Polar Aprotic | 82 | Often gives very good results for amides.[11] |
| 1,4-Dioxane | Polar Aprotic | 101 | A recommended solvent for amide recrystallization.[11] |
| Toluene/Hexane | Non-polar/Polar Aprotic | Varies | A solvent/anti-solvent system for less polar amides. |
| Ethyl Acetate/Hexane | Polar Aprotic/Non-polar | Varies | Common solvent pair for a range of polarities. |
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude amide product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar).
-
Saturation: Continue adding the solvent dropwise until the solid just dissolves. Using the minimum amount of boiling solvent is crucial for maximizing yield.[14]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[14]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
References
- 1. rsc.org [rsc.org]
- 2. ijnc.ir [ijnc.ir]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in copper-catalyzed click chemistry
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is resulting in a low yield. What are the most common causes?
Low yields in CuAAC reactions can often be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1]
-
Ligand Issues: The choice of ligand and its concentration relative to the copper source are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[1][2]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1][3]
Q2: How can I prevent the inactivation of my copper catalyst?
To maintain the catalytically active Cu(I) state, consider the following strategies:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1]
-
Employ a Stabilizing Ligand: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its water solubility. A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst.[1][4]
-
Degas Solvents: To minimize the presence of dissolved oxygen, which can oxidize the Cu(I) catalyst, it is essential to degas all solvents and solutions thoroughly before use.[3]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the best protection against oxygen.[1][5]
Q3: What is the optimal order of reagent addition?
The order of reagent addition can significantly impact the reaction's success, particularly in preventing the precipitation of copper species. A generally recommended procedure is as follows:[1]
-
Premix Copper and Ligand: Prepare a solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the protective copper-ligand complex.[1][6]
-
Add to Substrates: Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate with Reducing Agent: Finally, add the freshly prepared reducing agent (e.g., sodium ascorbate) to initiate the reaction.[6]
Q4: My starting materials are poorly soluble in the reaction solvent. What can I do?
Poor solubility of either the azide or alkyne can hinder the reaction. Consider these solutions:
-
Use a Co-solvent: Employing a co-solvent system, such as Dimethylformamide (DMF)/water, Tetrahydrofuran (THF)/water, or Dimethyl sulfoxide (DMSO)/water, can improve the solubility of your reactants.[3][6]
-
Gentle Heating: In some cases, gentle heating can help to dissolve the starting materials. However, it is important to monitor the reaction for potential side reactions or degradation of sensitive molecules.[3]
Q5: I suspect side reactions are occurring. How can I minimize them?
The primary side reaction to consider is the Glaser coupling of terminal alkynes. To minimize this and other side reactions:
-
Maintain an Oxygen-Free Environment: As Glaser coupling is an oxidative process, working under an inert atmosphere and using degassed solvents is highly effective.[3]
-
Ensure Sufficient Reducing Agent: An adequate concentration of a reducing agent like sodium ascorbate helps to keep the copper in the +1 oxidation state, disfavoring the oxidative side reaction.[1]
-
Use a Chelating Ligand: Ligands are essential for protecting biomolecules by sequestering the copper catalyst and can also help to suppress side reactions.[1]
Troubleshooting Guide: Low Product Yield
If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended. The following workflow can help diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with Amine-Functionalized Substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sonogashira coupling reactions involving amine-functionalized aryl halides.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of substrates bearing amine functional groups.
Q1: My Sonogashira reaction with an amino-aryl halide is sluggish or fails completely. What are the likely causes and how can I fix it?
A1: Low reactivity is a common issue when using electron-rich aryl halides, such as those containing an amine group. The amine's lone pair of electrons can deactivate the palladium catalyst. Here are several troubleshooting steps:
-
Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ catalyst may not be effective.[1] Electron-rich and sterically bulky phosphine ligands can significantly improve reaction efficiency by promoting the crucial oxidative addition step.[2][3] Consider switching to ligands like XPhos, P(t-Bu)₃, or dppf.[1][3]
-
Reaction Temperature: The oxidative addition step is often rate-limiting for electron-rich aryl bromides and chlorides.[1][3] If you are running the reaction at room temperature, gradually increasing the heat to 80-100°C in a sealed pressure tube may be necessary to drive the reaction forward.[1]
-
Solvent and Base System: The choice of solvent and base is critical. While triethylamine (TEA) is common, it can sometimes promote catalyst decomposition.[4] A combination of a non-coordinating solvent like toluene or dioxane with a stronger base like diisopropylamine (DIPEA) or an inorganic base such as Cs₂CO₃ or K₂CO₃ can be more effective.[1][5]
-
Amine Protection: The free N-H group of an aniline can interfere with the catalytic cycle.[6] Protecting the amine with a group like Boc (tert-butoxycarbonyl) can prevent this interference and improve yields.[5]
-
Halide Reactivity: Remember the general reactivity trend: I > OTf > Br >> Cl.[7] If you are using an aryl bromide or chloride, the reaction will be inherently slower.[1] If possible, synthesizing the corresponding aryl iodide can dramatically increase the reaction rate.[1][7]
Q2: I am observing significant formation of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, leading to the formation of alkyne dimers.[7]
-
Switch to a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper(I) co-catalyst.[3][5] Many modern Sonogashira protocols are designed to be copper-free and are particularly effective for electron-rich aryl halides where Glaser coupling can be a significant issue.[3]
-
Ensure Anaerobic Conditions: Glaser coupling is an oxidative process. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to minimize the presence of oxygen.[7]
-
Use an Amine Base/Solvent: Using an amine like triethylamine or piperidine as the base or even as the solvent can help suppress homocoupling.[2]
Q3: My palladium catalyst appears to be decomposing, forming a black precipitate (Pd black). What causes this and how can I prevent it?
A3: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive.
-
Ligand Choice: Bulky, electron-donating phosphine ligands not only accelerate the catalytic cycle but also stabilize the Pd(0) species, preventing aggregation.[2][8] Ligands such as P(t-Bu)₃ are known to be effective.[9]
-
Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of Pd black in some cases.[4] Switching to a different solvent system, such as dioxane/Et₃N, might be beneficial.[1]
-
Concentration: Running the reaction at a very high dilution can sometimes lead to catalyst instability. Conversely, ensure all components are properly dissolved.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q4: How does the amine functional group specifically interfere with the Sonogashira coupling reaction?
A4: The amine group, particularly on an aniline substrate, can interfere in two primary ways:
-
Catalyst Poisoning: The nitrogen's lone pair of electrons can coordinate to the palladium center.[6] This coordination can compete with the binding of the alkyne or the oxidative addition of the aryl halide, effectively inhibiting the catalytic cycle and slowing down or stopping the reaction.
-
Electronic Effects: Amines are strong electron-donating groups. This increases the electron density on the aryl ring, making the carbon-halide bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[3] Oxidative addition is often the rate-determining step of the reaction.[3][8]
Potential Catalyst Inhibition by Amine Group
Caption: Amine coordination can inhibit the Pd catalyst.
Q5: Are copper-free Sonogashira reactions always better for substrates with amine groups?
A5: Copper-free systems are highly advantageous for amine-containing substrates primarily because they eliminate the risk of alkyne homocoupling, which can be a significant competing reaction.[3] While standard copper co-catalyzed conditions can work, especially for more reactive aryl iodides, copper-free conditions should be the first choice to investigate for more challenging and electron-rich aryl bromides and chlorides.[3]
Q6: What is the general catalytic cycle for a Sonogashira reaction?
A6: The reaction involves two interconnected catalytic cycles: one for palladium and one for copper (in the traditional method).[2]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex. This is followed by a transmetalation step where the acetylide group is transferred from copper to palladium. The cycle concludes with reductive elimination, which forms the C-C bond of the final product and regenerates the Pd(0) catalyst.[7]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[7][10] This "activated" alkyne is then ready to participate in the transmetalation step with the palladium complex.[7]
Generalized Sonogashira Catalytic Cycle
Caption: The interconnected Pd and Cu catalytic cycles.
Data & Protocols
Table 1: Effect of Ligand and Copper on Sonogashira Coupling of Amino-Pyridines
The following table summarizes data from a study on the coupling of 2-amino-3-bromopyridines with various terminal alkynes.[11]
| Entry | Palladium Catalyst | Ligand | Co-Catalyst | Base | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | CuI | K₂CO₃ | 56 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | CuI | K₂CO₃ | 65 |
| 3 | Pd(OAc)₂ | DPEphos | CuI | K₂CO₃ | 80 |
| 4 | Pd(OAc)₂ | Xantphos | CuI | K₂CO₃ | 92 |
| 5 | Pd(OAc)₂ | Xantphos | None | K₂CO₃ | 25 |
| 6 | PdCl₂(PPh₃)₂ | - | CuI | K₂CO₃ | 85 |
Conditions: 2-amino-3-bromopyridine, terminal alkyne, catalyst, base in a solvent system, heated.[11] The data highlights the significant positive impact of specific phosphine ligands (Xantphos) and the requirement of the copper co-catalyst in this particular system.[11]
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling of an Amino-Aryl Bromide
This protocol is a representative example for coupling an electron-rich aryl bromide.
Materials:
-
Amino-aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., XPhos or P(t-Bu)₃, 0.08 mmol, 8 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube or pressure vessel, add the amino-aryl bromide, palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ortho-, Meta-, and Para-Ethynylbenzylamine Reactivity
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of the ethynyl group on the benzylamine scaffold plays a crucial role in dictating the molecule's reactivity. This guide provides a comparative analysis of ortho-, meta-, and para-ethynylbenzylamine, offering insights into their electronic and steric properties that influence their behavior in chemical reactions. While direct, side-by-side quantitative comparisons of reactivity are scarce in the published literature, this document synthesizes established chemical principles and available experimental data to offer a predictive overview for researchers engaged in synthetic chemistry and drug development.
Theoretical Reactivity Profile: Electronic and Steric Effects
The reactivity of the ethynylbenzylamine isomers is primarily governed by the interplay of electronic effects (resonance and inductive effects) and steric hindrance imparted by the ethynyl and aminomethyl groups.
-
Ortho-Ethynylbenzylamine: The proximity of the electron-withdrawing ethynyl group and the electron-donating aminomethyl group in the ortho position creates a unique electronic environment. The inductive effect of the sp-hybridized carbon of the ethynyl group deactivates the aromatic ring towards electrophilic substitution. Steric hindrance between the two adjacent substituents can also be a significant factor, potentially impeding the approach of bulky reagents to both the amine and the ethynyl functionalities.
-
Meta-Ethynylbenzylamine: In the meta isomer, the electron-withdrawing ethynyl group directs electrophilic aromatic substitution to the positions ortho and para to itself (and meta to the aminomethyl group). The electronic influence of the two groups is less pronounced on each other compared to the ortho isomer. The aminomethyl group, being an ortho-, para-director, will activate the positions ortho and para to it. The interplay of these directing effects can lead to complex product mixtures in electrophilic aromatic substitution reactions.
-
Para-Ethynylbenzylamine: The para-substitution pattern allows for the most effective resonance interaction between the aminomethyl group and the aromatic ring, enhancing the electron density at the ortho positions relative to the amine. The ethynyl group's electron-withdrawing nature is transmitted through the aromatic system, influencing the overall reactivity. Steric hindrance is minimized in this isomer, making both the amine and ethynyl groups more accessible.
The following diagram illustrates the directing effects of the substituents on the aromatic ring for each isomer.
Caption: Positional isomers of ethynylbenzylamine.
Comparative Reactivity in Common Organic Reactions
| Reaction Type | Ortho-Ethynylbenzylamine | Meta-Ethynylbenzylamine | Para-Ethynylbenzylamine |
| Sonogashira Coupling | Potentially slower due to steric hindrance around the ethynyl group. | Moderate reactivity expected. | Generally high yields and reactivity due to the accessibility of the ethynyl group. |
| Acylation of the Amine | May be sterically hindered, requiring more forcing conditions. | Readily undergoes acylation. | High reactivity due to the exposed nature of the amine. |
| [3+2] Cycloaddition | The ethynyl group is available for cycloaddition, but steric hindrance from the ortho-aminomethyl group might influence the approach of the 1,3-dipole. | The ethynyl group is sterically accessible for cycloaddition reactions. | The ethynyl group is highly accessible, leading to efficient cycloaddition. |
Experimental Protocols
Detailed experimental procedures for reactions involving ethynylbenzylamines are often specific to the substrate and desired product. Below are representative protocols for the synthesis of the isomers and a common subsequent reaction.
Synthesis of Meta-Ethynylbenzylamine
The synthesis of meta-ethynylbenzylamine can be achieved from m-nitrocinnamic acid.
Step 1: Synthesis of 3-Nitrophenylacetylene
-
To a solution of m-nitrocinnamic acid in glacial acetic acid, add liquid bromine and heat the mixture.
-
After the reaction is complete, neutralize the mixture with sodium bisulfite and pour it into ice water to precipitate the dibromo intermediate.
-
Treat the dried intermediate with a strong base such as DBU in an organic solvent.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 3-nitrophenylacetylene.[1]
Step 2: Reduction to 3-Aminophenylacetylene (meta-Ethynylbenzylamine)
-
Suspend 3-nitrophenylacetylene in a mixture of ethanol and water.
-
Add iron powder and adjust the pH of the mixture to 5.
-
Heat the reaction mixture to facilitate the reduction of the nitro group to an amine.[1]
-
After completion, filter the reaction mixture and extract the product.
Representative Sonogashira Coupling Reaction
This protocol is a general representation of a Sonogashira coupling and would require optimization for each ethynylbenzylamine isomer.
Caption: General workflow for a Sonogashira coupling reaction.
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, the ethynylbenzylamine isomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) cocatalyst (e.g., CuI).
-
Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The reactivity of ortho-, meta-, and para-ethynylbenzylamine is a nuanced interplay of electronic and steric factors. While the para isomer is generally expected to be the most reactive in reactions involving both the amine and ethynyl groups due to minimized steric hindrance, the ortho and meta isomers offer unique reactivity patterns that can be exploited for the synthesis of specific target molecules. The choice of isomer for a particular synthetic application should be guided by a careful consideration of these factors to achieve the desired outcome. Further quantitative studies are needed to provide a more definitive comparison of the reaction kinetics of these versatile building blocks.
References
Biological activity of triazoles derived from (3-Ethynylphenyl)methanamine
Comparative Analysis of the Biological Activity of Triazole Derivatives
Disclaimer: Despite a comprehensive search, specific studies detailing the biological activity of triazoles derived directly from (3-ethynylphenyl)methanamine could not be located in the available literature. The following guide, therefore, presents a comparative overview of the biological activities of other well-researched triazole derivatives to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data formats are representative of typical studies in this field.
Introduction to the Biological Significance of Triazoles
Triazoles are a prominent class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist as two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are scaffolds of significant interest in medicinal chemistry. These core structures are found in numerous clinically approved drugs and are extensively studied for a wide array of pharmacological activities. The diverse biological profile of triazole derivatives includes antimicrobial, antifungal, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4] Their ability to form hydrogen bonds and their metabolic stability contribute to their favorable pharmacokinetic properties.[3]
Anticancer Activity of Triazole Derivatives
A significant area of research for triazole derivatives is their potential as anticancer agents.[2][5][6][7] Studies have shown that certain triazole-containing compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a series of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives against several human cancer cell lines. The activity is reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Prostate Cancer (PC3) IC₅₀ (µM) | Lung Cancer (A549) IC₅₀ (µM) | Breast Cancer (MCF-7) IC₅₀ (µM) | Prostate Cancer (DU-145) IC₅₀ (µM) | Reference |
| 9a | 0.56 ± 0.09 | 1.45 ± 0.74 | 1.14 ± 0.65 | 2.06 ± 0.92 | [8] |
| 9b | 1.25 ± 0.86 | 2.16 ± 0.93 | 1.96 ± 0.81 | 2.98 ± 1.02 | [8] |
| 9d | 0.17 ± 0.063 | 0.19 ± 0.075 | 0.51 ± 0.083 | 0.16 ± 0.083 | [8] |
| 9g | 3.12 ± 1.15 | 4.08 ± 1.52 | 3.87 ± 1.24 | 4.88 ± 1.86 | [8] |
| 9j | 0.89 ± 0.42 | 1.92 ± 0.88 | 1.54 ± 0.73 | 2.15 ± 0.99 | [8] |
| Etoposide (Standard) | 2.14 ± 0.89 | 1.97 ± 0.45 | 2.56 ± 0.97 | 3.08 ± 0.135 | [8] |
Table 1: In vitro anticancer activity (IC₅₀ in µM) of selected triazole derivatives.[8]
Antimicrobial and Antifungal Activity of Triazole Derivatives
Triazole derivatives are well-established as potent antimicrobial and antifungal agents.[1][3][9][10][11] For instance, fluconazole and itraconazole are widely used antifungal drugs that contain a triazole core. Research continues to explore novel triazole compounds to combat drug-resistant microbial strains.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) of various coumarin-1,2,3-triazole conjugates against selected microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Enterococcus faecalis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| 8a | 50 | >100 | >100 | >100 | [3] |
| 8c | 12.5 | >100 | >100 | >100 | [3] |
| 8e | 50 | >100 | >100 | >100 | [3] |
| 9d | 50 | >100 | >100 | >100 | [3] |
| 9k | 50 | >100 | >100 | >100 | [3] |
| Ampicillin (Standard) | 1.56 | 0.78 | 6.25 | - | [3] |
| Fluconazole (Standard) | - | - | - | 3.12 | [3] |
Table 2: Antimicrobial activity (MIC in µg/mL) of selected coumarin-triazole conjugates.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of biological activity data. Below are representative methodologies for assessing anticancer and antimicrobial activities.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.[8]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Visualizations
Diagrams are essential for illustrating complex chemical and biological processes.
A generalized workflow for the synthesis and biological screening of triazole derivatives.
Workflow for determining the anticancer activity of triazole derivatives using the MTT assay.
References
- 1. Synthesis, characterization and antimicrobial activity of some substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. acarindex.com [acarindex.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Novel Anticancer Agents Derived from (3-Ethynylphenyl)methanamine
A detailed guide for researchers and drug development professionals on the cytotoxic potential of novel quinazoline-based compounds, their mechanism of action, and the experimental protocols for their evaluation.
This guide provides a comprehensive comparison of novel compounds synthesized from a (3-Ethynylphenyl)methanamine scaffold, focusing on their cytotoxic effects against various cancer cell lines. The information is based on recent studies and is intended to assist researchers in the field of oncology and drug discovery.
Introduction to Novel Quinazoline Derivatives
Recent research has focused on the synthesis of novel N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives, which are structurally similar to the well-established anticancer drug Erlotinib. A 2024 study by Dash et al. described the synthesis and in-vitro anticancer screening of a series of these compounds against a panel of 60 human tumor cell lines. Among the synthesized molecules, compounds designated as 9f, 9o, and 9s were identified as having significant activity, with compound 9f demonstrating the highest potency, particularly against the MCF7 breast cancer cell line.[1]
Comparative Cytotoxicity Data
While the comprehensive quantitative data from the screening of all 60 cell lines for the novel compounds 9f, 9o, and 9s is not publicly available within the scope of the conducted research, the study highlights their promising anticancer activity. For a comparative perspective, the table below presents IC50 values for other quinazoline derivatives against various cancer cell lines from different studies. This illustrates the typical potency range for this class of compounds.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 8a | HCT-116 | Colon Carcinoma | 10.72 (48h), 5.33 (72h) | [2] |
| HepG2 | Liver Carcinoma | 17.48 (48h), 7.94 (72h) | [2] | |
| Compound 8f | MCF-7 | Breast Carcinoma | 21.29 (48h) | [2] |
| Compound 8k | MCF-7 | Breast Carcinoma | 11.32 (72h) | [2] |
| Compound A3 | PC3 | Prostate Cancer | 10 | [3] |
| MCF-7 | Breast Cancer | 10 | [3] | |
| HT-29 | Colorectal Adenocarcinoma | 12 | [3] | |
| Compound 6n | A549 | Lung Adenocarcinoma | 5.9 | [4] |
| SW-480 | Colorectal Cancer | 2.3 | [4] | |
| MCF-7 | Breast Cancer | 5.65 | [4] | |
| Doxorubicin | HCT-116 | Colon Carcinoma | 1.66 (48h), 1.21 (72h) | [2] |
| Cisplatin | A549 | Lung Adenocarcinoma | 15.37 | [4] |
| SW-480 | Colorectal Cancer | 16.1 | [4] | |
| MCF-7 | Breast Cancer | 3.2 | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of the synthesized compounds is typically performed using standard in vitro assays. The following are detailed protocols for the MTT, SRB, and LDH assays, which are commonly used to determine the IC50 values of novel chemical entities.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay based on the binding of the dye to basic amino acids of cellular proteins.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
LDH (Lactate Dehydrogenase) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation and Absorbance Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
Proposed Signaling Pathway and Mechanism of Action
The novel N-(3-ethynylphenyl)quinazoline derivatives are structurally similar to Erlotinib, a known Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] Therefore, it is hypothesized that these compounds exert their anticancer effects by targeting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6] By inhibiting the tyrosine kinase activity of EGFR, these compounds can block these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells that overexpress or have mutated EGFR.[1][6][7]
Below is a diagram of the proposed EGFR signaling pathway targeted by these novel quinazoline derivatives.
Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.
Experimental Workflow
The general workflow for the synthesis, characterization, and cytotoxic evaluation of novel anticancer compounds is a systematic process to ensure the reliability and reproducibility of the findings.
Caption: General experimental workflow for cytotoxicity studies.
Conclusion
The novel N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine derivatives, particularly compounds 9f, 9o, and 9s, represent a promising new class of anticancer agents. Their structural similarity to Erlotinib suggests that they likely act by inhibiting the EGFR signaling pathway, a well-validated target in oncology. While detailed quantitative data on their cytotoxicity is emerging, the initial findings warrant further investigation into their therapeutic potential. The standardized experimental protocols provided in this guide offer a framework for the continued evaluation of these and other novel compounds in the quest for more effective cancer therapies.
References
- 1. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How does erlotinib work (mechanism of action)? [drugs.com]
Head-to-head comparison of different ethynyl building blocks in synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate ethynyl building block is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of common ethynyl building blocks, supported by experimental data, to aid in the rational design and optimization of chemical syntheses.
This comprehensive guide delves into the reactivity and applications of various classes of ethynyl building blocks, with a focus on two of the most powerful C-C bond-forming reactions in modern organic chemistry: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Overview of Ethynyl Building Blocks
The reactivity of an alkyne is fundamentally dictated by the substituents attached to the sp-hybridized carbons. This guide will focus on the following key classes of ethynyl building blocks:
-
Terminal Alkynes (R-C≡C-H): The most fundamental class, characterized by the presence of an acidic terminal proton. This proton allows for deprotonation and subsequent reaction with electrophiles, but can also lead to undesired side reactions.
-
Silyl-Protected Alkynes (R-C≡C-SiR'₃): The terminal proton is replaced by a bulky silyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)). This protection strategy prevents the acidic proton from interfering with other reactions and can be selectively removed when needed.
-
Haloalkynes (R-C≡C-X, where X = Br, I): These building blocks possess a halogen atom directly attached to the alkyne, making them electrophilic at the terminal carbon. They are valuable precursors for the synthesis of unsymmetrical diynes and other functionalized alkynes.
-
Ethynyl Ketones (R-C(=O)-C≡C-R'): The presence of a carbonyl group conjugated to the alkyne significantly influences its electronic properties, making the alkyne more electron-poor and susceptible to nucleophilic attack.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1]
Data Presentation: Performance in Sonogashira Coupling
The choice of the ethynyl building block can influence the reaction conditions and outcomes of the Sonogashira coupling. While a direct head-to-head comparison under identical conditions across all classes is scarce in the literature, the following table summarizes typical observations and reported yields for different building blocks.
| Ethynyl Building Block | Aryl/Vinyl Halide Partner | Typical Catalyst System | General Observations & Reported Yields |
| Terminal Alkynes | Aryl Iodides & Bromides | Pd(PPh₃)₄ / CuI, Base (e.g., Et₃N) | Generally high yields, especially with aryl iodides. Aryl bromides may require higher temperatures and catalyst loadings.[2] Yields can be up to 96%.[2] |
| Silyl-Protected Alkynes | Aryl Chlorides | Pd₂(dba)₃ / Bulky Ligand | Silyl groups can be retained during the coupling, offering a handle for further functionalization. The use of bulky ligands allows for the coupling of less reactive aryl chlorides.[3] |
| Haloalkynes (as electrophiles) | Not applicable in standard Sonogashira | N/A | Haloalkynes act as the electrophilic partner in "inverse" Sonogashira-type reactions. |
| Ethynyl Ketones | Aryl Iodides | Pd(PPh₃)₂Cl₂ / CuI, Base | The electron-withdrawing nature of the ketone can influence reactivity. Yields are generally good. |
Note: Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent used.
Experimental Protocol: A General Procedure for Sonogashira Coupling
This protocol provides a representative example for the coupling of an aryl iodide with a terminal alkyne and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, copper(I) iodide, and the aryl iodide.
-
Add the anhydrous and degassed solvent, followed by triethylamine.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalysts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Sonogashira Coupling Workflow
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. Its reliability and broad functional group tolerance have made it a prime example of "click chemistry."
Data Presentation: Head-to-Head Comparison of Terminal Alkynes in CuAAC
A study by Skrypczak et al. provides a direct comparison of the reactivity of various terminal alkynes in a ligand-accelerated CuAAC reaction. The data is summarized below, showing the time required to reach 50% and 90% of the maximum fluorescence signal from a fluorogenic azide.
| Alkyne Substrate | Structure | Time to 50% Max. Fluorescence (min) | Time to 90% Max. Fluorescence (min) |
| Propiolamide | R-C(=O)NH-CH₂-C≡CH | ~2 | ~5 |
| Propargyl Ether | R-O-CH₂-C≡CH | ~3 | ~8 |
| N-Propargylamide | R-NH-C(=O)-CH₂-C≡CH | ~5 | ~15 |
| Propargylamine | R-NH-CH₂-C≡CH | ~6 | ~18 |
| Propargyl Alcohol | HO-CH₂-C≡CH | ~7 | ~20 |
| Aromatic Alkyne | Ar-C≡CH | ~10 | >30 |
| Aliphatic Alkyne | Alkyl-C≡CH | ~12 | >30 |
Data adapted from Skrzypczak et al. The study highlights that electron-withdrawing groups adjacent to the alkyne (as in propiolamides) can increase the reaction rate.
Experimental Protocol: General Procedure for CuAAC
This protocol is a representative example for the CuAAC reaction and may require optimization for specific substrates.
Materials:
-
Alkyne-containing molecule (1.0 equiv)
-
Azide-containing molecule (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
Dissolve the alkyne- and azide-containing molecules in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but can be left overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the workup procedure will vary depending on the properties of the product. Common methods include direct precipitation, extraction with an organic solvent, or purification by column chromatography.
Visualization: Factors Influencing Alkyne Reactivity
Choosing the Right Ethynyl Building Block
The selection of an appropriate ethynyl building block depends on the specific synthetic transformation and the overall synthetic strategy.
Visualization: Decision Tree for Building Block Selection
Conclusion
The judicious selection of ethynyl building blocks is paramount for the successful execution of complex synthetic strategies. Terminal alkynes offer a versatile and direct route for many transformations, while silyl-protected alkynes provide a valuable strategy for masking the reactive terminal proton. Haloalkynes and ethynyl ketones, on the other hand, offer unique reactivity profiles for specialized applications. By understanding the relative reactivities and considering the specific demands of the synthetic target, researchers can make informed decisions to optimize their synthetic endeavors. This guide, with its comparative data and detailed protocols, serves as a valuable resource for navigating the diverse landscape of ethynyl building blocks in modern organic synthesis.
References
Spectroscopic Fingerprints of Ethynylbenzylamine Isomers: A Comparative Analysis
A detailed spectroscopic comparison of 2-ethynylbenzylamine, 3-ethynylbenzylamine, and 4-ethynylbenzylamine is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by predicted and expected experimental data.
The ethynylbenzylamine isomers, ortho (2-), meta (3-), and para (4-), share the same molecular formula (C₉H₉N) and mass, but their distinct substitution patterns on the aromatic ring give rise to unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and characterization in synthetic chemistry and drug discovery workflows.
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected characteristic peaks in IR spectroscopy and mass spectrometry for the three isomers.
Table 1: Comparison of Predicted ¹H NMR and ¹³C NMR Data
| Isomer | ¹H NMR (Predicted, δ ppm) | ¹³C NMR (Predicted, δ ppm) |
| 2-Ethynylbenzylamine | Aromatic Protons: 7.20-7.50 (m, 4H)CH₂ Protons: ~3.9 (s, 2H)NH₂ Protons: ~1.6 (br s, 2H)Alkyne Proton: ~3.3 (s, 1H) | Aromatic C: 122-142CH₂ Carbon: ~45Alkyne Carbons: ~80, ~83 |
| 3-Ethynylbenzylamine | Aromatic Protons: 7.25-7.45 (m, 4H)CH₂ Protons: ~3.8 (s, 2H)NH₂ Protons: ~1.6 (br s, 2H)Alkyne Proton: ~3.1 (s, 1H) | Aromatic C: 122-140CH₂ Carbon: ~46Alkyne Carbons: ~77, ~83 |
| 4-Ethynylbenzylamine | Aromatic Protons: 7.20 (d, 2H), 7.40 (d, 2H)CH₂ Protons: ~3.8 (s, 2H)NH₂ Protons: ~1.6 (br s, 2H)Alkyne Proton: ~3.0 (s, 1H) | Aromatic C: 122-140CH₂ Carbon: ~46Alkyne Carbons: ~78, ~83 |
Note: NMR data is predicted using computational models and may vary slightly from experimental values. The chemical shifts of NH₂ protons are highly dependent on solvent and concentration.
Table 2: Comparison of Expected IR and Mass Spectrometry Data
| Isomer | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 2-Ethynylbenzylamine | N-H stretch: 3300-3500 (two bands, m)C≡C-H stretch: ~3300 (s, sharp)C≡C stretch: ~2100 (w)Aromatic C-H stretch: >3000Aromatic C=C stretch: 1450-1600C-N stretch: 1000-1250 | Molecular Ion (M⁺): 131Key Fragments: 130 (M-H), 115 (M-NH₂), 104 (M-C₂H₃), 91 (tropylium ion) |
| 3-Ethynylbenzylamine | N-H stretch: 3300-3500 (two bands, m)C≡C-H stretch: ~3300 (s, sharp)C≡C stretch: ~2100 (w)Aromatic C-H stretch: >3000Aromatic C=C stretch: 1450-1600C-N stretch: 1000-1250 | Molecular Ion (M⁺): 131Key Fragments: 130 (M-H), 115 (M-NH₂), 104 (M-C₂H₃), 91 (tropylium ion) |
| 4-Ethynylbenzylamine | N-H stretch: 3300-3500 (two bands, m)C≡C-H stretch: ~3300 (s, sharp)C≡C stretch: ~2100 (w)Aromatic C-H stretch: >3000Aromatic C=C stretch: 1450-1600C-N stretch: 1000-1250 | Molecular Ion (M⁺): 131Key Fragments: 130 (M-H), 115 (M-NH₂), 104 (M-C₂H₃), 91 (tropylium ion) |
Experimental Protocols
Standard protocols for the spectroscopic analysis of aromatic amines are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ethynylbenzylamine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, where the sample is first separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method that provides a characteristic fragmentation pattern, aiding in structural elucidation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization of the Comparative Workflow
The logical process for the spectroscopic comparison of the ethynylbenzylamine isomers is outlined in the following diagram.
Caption: Spectroscopic analysis workflow for ethynylbenzylamine isomers.
This comprehensive guide provides the necessary data and protocols to effectively distinguish between the 2-, 3-, and 4-ethynylbenzylamine isomers using standard spectroscopic techniques. The subtle yet significant differences in their spectra, arising from the varied positions of the ethynyl and aminomethyl groups, allow for their confident identification.
Safety Operating Guide
Proper Disposal of (3-Ethynylphenyl)methanamine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of (3-Ethynylphenyl)methanamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste containing this compound, ensuring minimal risk and adherence to regulatory standards. The primary disposal route for this compound is through a licensed chemical waste disposal service, typically involving incineration.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the safety data sheet for a closely related isomer, this compound should be handled with care as it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile gloves, must be worn.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]
-
Lab Coat: A standard lab coat or a chemical-resistant suit should be worn to protect against skin exposure.[2]
-
Respiratory Protection: If handling the substance outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid inhaling dust or vapors.[2]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower should be readily accessible.
Waste Segregation and Collection
Proper segregation of chemical waste is a crucial first step to prevent hazardous reactions and ensure compliant disposal.[3]
-
Dedicated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste containing this compound.[1] These containers must be compatible with the chemical and have a secure, leak-proof lid.
-
Solid Waste: Place unused this compound powder and any materials grossly contaminated with the solid, such as weighing paper, pipette tips, and contaminated labware, into a designated hazardous waste container.[1] Avoid generating dust during this process.[2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container appropriate for the solvent used.[1] It is often recommended to dissolve the material in a combustible solvent to facilitate incineration.[1] Do not mix with incompatible materials such as strong oxidizing agents.
Spill Cleanup Procedures
In the event of a spill, adhere to the following procedures:
-
Solid Spills: To avoid creating dust, gently sweep up the material and place it in a designated hazardous waste container.[1][2]
-
Liquid Spills: Absorb the spill with an inert material like vermiculite or sand.[1] Place the absorbent material into a sealed, labeled hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water.[1] All cleaning materials must also be collected as hazardous waste.[1]
Waste Storage and Disposal
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name "this compound".[1] The primary hazards should also be indicated.
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1][3] Maintain records of waste disposal as required by regulations.[3]
| Waste Type | Container | Disposal Method |
| Solid this compound Waste | Labeled, sealed, and compatible hazardous waste container | Collection by a licensed chemical waste disposal service for incineration.[1] |
| Liquid this compound Waste | Labeled, leak-proof, and compatible hazardous waste container | Collection by a licensed chemical waste disposal service for incineration.[1] |
| Contaminated Labware and PPE | Labeled, sealed hazardous waste container | Collection by a licensed chemical waste disposal service for incineration.[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3-Ethynylphenyl)methanamine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of (3-Ethynylphenyl)methanamine. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate risks associated with this chemical.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound dictates the necessity of the following personal protective equipment to prevent skin contact, eye damage, and inhalation of vapors or aerosols.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield | Provides a barrier against splashes and vapors, protecting against severe eye irritation and damage.[1][2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact, which can lead to irritation and burns.[1][2][4] Gloves must be inspected before use and disposed of properly after handling.[4] |
| Body Protection | Chemical-resistant laboratory coat or gown | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the risk of inhaling potentially harmful vapors that may cause respiratory irritation.[3][4][6][7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step guide is mandatory for all personnel handling this compound.
-
Preparation and Pre-Handling Check:
-
Handling the Chemical:
-
Conduct all weighing and transferring of this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid direct contact with the substance.[5] Use appropriate tools (e.g., spatulas, forceps) for transfers.
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][2][7]
-
Should any spills occur, they must be cleaned up immediately. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[7]
-
-
Post-Handling Procedures:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all excess chemical and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not dispose of it down the drain or in regular trash.
-
Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
